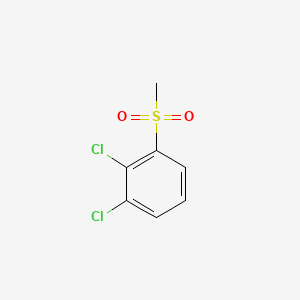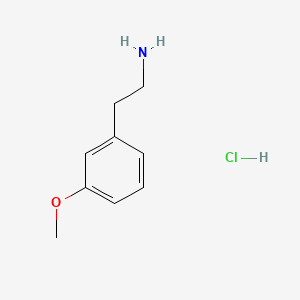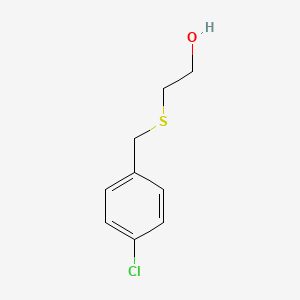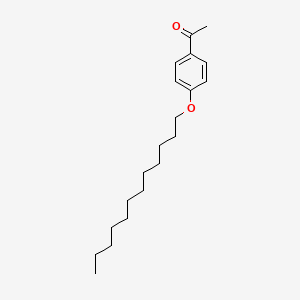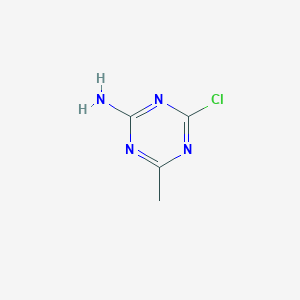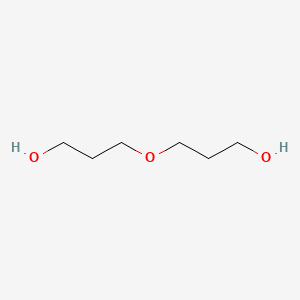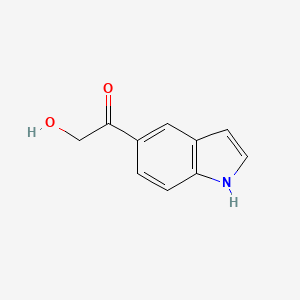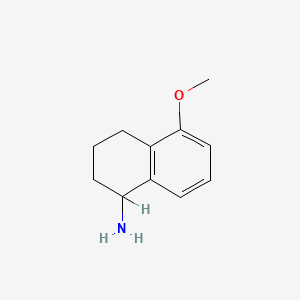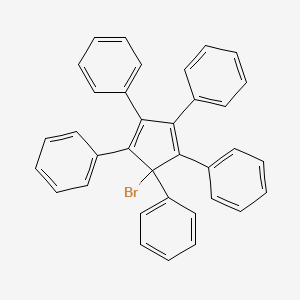
5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene
Übersicht
Beschreibung
5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene is a technical grade compound with a linear formula of C35H25Br . It has been used as a dopant for poly (3-alkylthiophene) diodes to enhance their electroluminescence efficiency .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C35H25Br . The molecular weight is 525.48 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources, it has been used in the preparation of ferrocenes .Physical And Chemical Properties Analysis
The compound has a melting point of 188-190 °C (lit.) . The predicted boiling point is 603.4±55.0 °C and the predicted density is 1.310±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene has a wide range of scientific research applications. It is used in organic synthesis, chemical analysis, and the study of the mechanism of action of drugs. It is also used in the study of the structure and reactivity of organic compounds, as well as in the study of the properties of polymers materials. This compound is also used in the study of the structure and reactivity of polymers materials, as well as in the study of the properties of polymers materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene is not well understood. It is known that the compound is able to bind to a variety of proteins and enzymes, and it is hypothesized that this binding is responsible for its biological activity. It is also thought that this compound is able to interact with DNA, which may be responsible for its ability to affect gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is known that the compound is able to bind to a variety of proteins and enzymes, and it is hypothesized that this binding is responsible for its biological activity. It is also thought that this compound is able to interact with DNA, which may be responsible for its ability to affect gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene in laboratory experiments are numerous. It is a stable, non-toxic, and relatively inexpensive compound that is widely available. It is also able to bind to a variety of proteins and enzymes, and it is hypothesized that this binding is responsible for its biological activity. Additionally, this compound is able to interact with DNA, which may be responsible for its ability to affect gene expression.
The main limitation of using this compound in laboratory experiments is that the mechanism of action of the compound is not well understood. Additionally, the biochemical and physiological effects of the compound are not well understood, and further research is needed to better understand its effects.
Zukünftige Richtungen
There are a number of potential future directions for the study of 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene. Firstly, further research is needed to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research is needed to determine the potential applications of the compound in the fields of organic synthesis, chemical analysis, and drug development. Finally, further research is needed to explore the potential uses of this compound in the study of the structure and reactivity of polymers materials, as well as in the study of the properties of polymers materials.
Eigenschaften
IUPAC Name |
(1-bromo-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H25Br/c36-35(30-24-14-5-15-25-30)33(28-20-10-3-11-21-28)31(26-16-6-1-7-17-26)32(27-18-8-2-9-19-27)34(35)29-22-12-4-13-23-29/h1-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSNYWQHJSONEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)Br)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348317 | |
| Record name | 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56849-84-4 | |
| Record name | 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


